molecular formula C17H13FN4O3S B2971500 5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-19-7

5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B2971500
M. Wt: 372.37
InChI Key: DYQNMTADNAMQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C17H13FN4O3S and its molecular weight is 372.37. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of 1,3,4-oxadiazole derivatives, including compounds related to 5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine, has been explored for their antimicrobial and anti-proliferative activities. Such compounds were synthesized through reactions involving formaldehyde solution, primary aromatic amines, or substituted piperazines, leading to N-Mannich bases with potent activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Moreover, certain derivatives displayed broad-spectrum antibacterial activities, while others showed potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Anticancer Applications

The benzothiazole moiety is significant in medicinal chemistry due to its anticancer properties. Fluorinated 2-aryl-benzothiazoles, including compounds with structures similar to the query compound, have shown potent and selective in vitro antitumor properties. Their bioactivation by human cytochrome P450 enzymes, specifically P450 1A1 and 2W1, contributes to their antitumor activities, with deactivation by P450 2S1. These compounds undergo bioactivation to reactive intermediates leading to glutathione conjugates and a DNA adduct, which may account for their antitumor activities and involvement in cell toxicity (Wang & Guengerich, 2012).

Drug Delivery Applications

The specific structure of benzothiazoles, including the 5-fluoro-2-(3,4-dimethoxyphenyl) benzothiazole, has been investigated for its anticancer activity in sensitive breast and colorectal carcinoma cell lines. The poor water solubility of these compounds has limited their applications, leading to the exploration of apoferritin protein cages as robust and biocompatible drug delivery vehicles to enhance their efficacy (Breen et al., 2019).

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c1-23-9-6-7-10(12(8-9)24-2)15-21-22-16(25-15)20-17-19-14-11(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQNMTADNAMQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

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